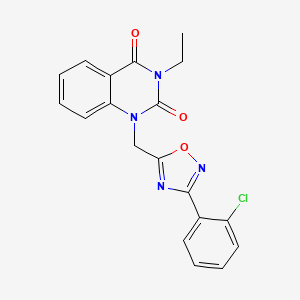
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a quinazoline-2,4-dione moiety, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (quinazoline) and the other of which contains two carbonyl groups (dione). Attached to this core structure is a 1,2,4-oxadiazole ring, which is a type of heterocyclic compound containing three carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carbonyl groups in the dione moiety could potentially undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple polar functional groups (such as the carbonyl groups in the dione moiety and the nitrogen atoms in the oxadiazole ring) could impact its solubility in various solvents .Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, including those similar to the queried compound, are of interest due to their diverse applications in medicinal chemistry and material science. The synthesis of heterocyclic quinones, such as those derived from chloroquinoline-diones, has been explored for their bactericidal activities. These methodologies involve interactions with amides or thioamides, yielding compounds with potential antimicrobial properties (Yanni, 1991).
Catalytic Systems for Synthesis
Research into efficient and reusable catalytic systems for the synthesis of related compounds, like hydroquinazoline-diones, demonstrates advancements in green chemistry. The use of 1-methylimidazolium hydrogen sulfate alongside chlorotrimethylsilane offers a novel catalysis system for solvent-free conditions, achieving high yields rapidly (Kefayati, Asghari, & Khanjanian, 2012).
Potential Antimicrobial Agents
The development of new quinazoline derivatives highlights the continuous search for effective antimicrobial agents. These compounds are synthesized with specific functionalities aiming at enhancing their antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Spectroscopic Studies and Chemical Characterization
Detailed spectroscopic studies, including FT-IR, FT-Raman, and NBO analysis, of related heterocyclic compounds provide insights into their chemical structure and properties. These studies not only support the synthesis of novel chemotherapeutic agents but also facilitate understanding their electronic structure and potential interactions (Sebastian et al., 2015).
Inhibitors and Chemosensors
The discovery of inhibitors for specific enzymes based on the structural framework of isoquinolin-9-ones demonstrates the therapeutic potential of such compounds. Moreover, the development of chemosensors based on naphthalimide derivatives for ion detection exemplifies the application of these compounds in analytical chemistry and environmental monitoring (Snow et al., 2002); (Zhang et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-2-23-18(25)13-8-4-6-10-15(13)24(19(23)26)11-16-21-17(22-27-16)12-7-3-5-9-14(12)20/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTVOHHOZBZPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)
![3-(4-fluorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)
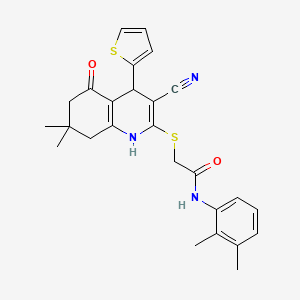
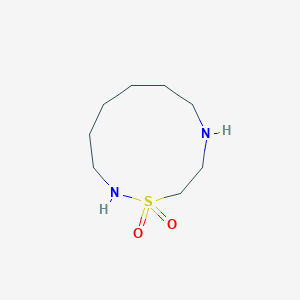

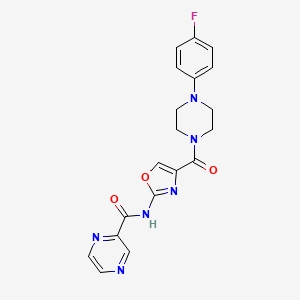
![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide](/img/structure/B2843705.png)

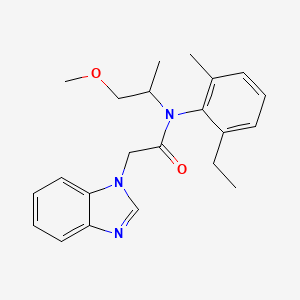
![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)
![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2843710.png)



